1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methodologies:
Cyclocondensation: This involves the reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes under specific conditions to form the imidazo[1,5-a]pyridine ring.
Cycloaddition: This method involves the addition of two or more unsaturated molecules to form a cyclic compound.
Oxidative Cyclization: This process involves the oxidation of a precursor molecule to form the desired cyclic structure.
Transannulation Reactions: These reactions involve the formation of a new ring by the rearrangement of atoms within a molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(methylaminomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-11-6-7-8-4-2-3-5-13(8)9(12-7)10(14)15/h2-5,11H,6H2,1H3,(H,14,15) |
InChI Key |
JZLBVXKTCWJQKX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C=CC=CN2C(=N1)C(=O)O |
Origin of Product |
United States |
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